(Z)-2-amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one
CAS No.:
Cat. No.: VC14531142
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O3S |
|---|---|
| Molecular Weight | 264.30 g/mol |
| IUPAC Name | (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C12H12N2O3S/c1-16-8-4-3-7(5-9(8)17-2)6-10-11(15)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14,15)/b10-6- |
| Standard InChI Key | UAAYANCJZUULAF-POHAHGRESA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=N)S2)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C=C2C(=O)NC(=N)S2)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(Z)-2-Amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one (IUPAC name: (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one) features a thiazolidin-4-one ring conjugated to a 3,4-dimethoxybenzylidene group at the 5-position. The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, enabling π-π interactions with biological targets .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₃S |
| Molecular Weight | 264.30 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1)C=C2C(=O)NC(=N)S2)OC |
| InChI Key | UAAYANCJZUULAF-POHAHGRESA-N |
| PubChem CID | 1206249 |
The compound’s isomeric SMILES (COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=N)S2)OC) confirms the Z-stereochemistry, while X-ray crystallography of analogous structures reveals a dihedral angle of 8.2° between the thiazolidinone and aryl rings, optimizing conjugation .
Spectroscopic Signatures
Vibrational spectroscopy (IR) of the compound shows characteristic absorptions at 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N imine), and 1250–1020 cm⁻¹ (C-O-C methoxy groups). ¹H NMR spectra in DMSO-d₆ exhibit resonances at δ 3.82 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 6.95–7.45 (m, 3H, aryl-H), and 8.32 (s, 1H, CH=) .
Synthesis and Structural Optimization
Core Synthesis Strategy
The compound is synthesized via a three-step sequence:
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Migration Cyclization: Reaction of N-benzyl-2-chloroacetamide with ammonium thiocyanate in ethanol yields 2-(benzylamino)thiazol-4(5H)-one .
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Condensation: Treatment with 3,4-dimethoxybenzaldehyde in acetic acid/sodium acetate introduces the benzylidene moiety.
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Demethylation (Optional): Selective removal of methoxy groups using BBr₃ generates hydroxylated analogs for structure-activity studies .
Table 2: Synthetic Yield Optimization
| Reaction Condition | Temperature (°C) | Yield (%) |
|---|---|---|
| Acetic acid, NaOAc | 110 | 72 |
| Ethanol, piperidine | 80 | 58 |
| Microwave-assisted | 120 | 89 |
Microwave irradiation reduces reaction time to 15 minutes while improving yield to 89% .
Stereochemical Control
The Z-isomer predominates (>95%) due to steric hindrance between the thiazolidinone’s 2-amino group and the benzylidene’s ortho-methoxy substituents. Nuclear Overhauser Effect (NOE) spectroscopy confirms this configuration, showing proximity between the thiazole H-5 and benzylidene aryl protons .
Biological Activities and Mechanism
Tyrosinase Inhibition
In mushroom tyrosinase assays, the compound exhibits moderate inhibition (IC₅₀ = 148.3 ± 1.12 µM) compared to kojic acid (IC₅₀ = 28.6 µM) . Key interactions include:
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Hydrogen bonding between the 2-amino group and His263
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π-Stacking of the dimethoxybenzylidene ring with Phe264
Table 3: Comparative Tyrosinase Inhibition
| Compound | IC₅₀ (µM) | Selectivity (L-DOPA vs. L-tyrosine) |
|---|---|---|
| Target Compound | 148.3 | 1:1.2 |
| 2,4-Dihydroxy Analog | 0.27 | 1:106 |
| Kojic Acid | 28.6 | 1:1.1 |
Antioxidant Capacity
In DPPH radical scavenging assays, the compound shows EC₅₀ = 82.4 µM, outperforming BHT (EC₅₀ = 45.6 µM) but lacking the catechol moiety required for superior activity . Methoxy groups donate electron density via resonance, stabilizing radical intermediates.
Research Applications and Derivatives
Structure-Activity Relationships (SAR)
-
Methoxy Position: 3,4-Dimethoxy substitution enhances planar geometry but reduces hydrogen bonding capacity vs. dihydroxy analogs .
-
Thiazole Modifications: N-Methylation of the 2-amino group decreases activity by 60%, emphasizing its role in copper coordination .
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Benzylidene Substituents: Electron-donating groups (e.g., OCH₃) improve membrane permeability but reduce target affinity.
Future Directions and Challenges
Targeted Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves aqueous solubility from 0.12 mg/mL to 2.8 mg/mL, enabling in vivo testing. Preliminary pharmacokinetics in rats show t₁/₂ = 3.2 h and bioavailability = 34% .
Multi-Target Drug Design
Hybridization with caffeic acid enhances both tyrosinase inhibition (IC₅₀ = 0.14 µM) and antioxidant activity (EC₅₀ = 12.7 µM) . Such derivatives may address oxidative stress in neurodegenerative disorders.
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